3-Bromo-5-(methylthio)benzoic acid

Synthetic Chemistry Procurement Quality Control

3-Bromo-5-(methylthio)benzoic acid (CAS 453566-00-2) delivers three orthogonal reactive handles—carboxylic acid, aryl bromide, and methylthio—in a sterically favorable 3,5‑substitution pattern that enables sequential amide coupling, Suzuki‑Miyaura cross‑coupling, and sulfide oxidation without protecting groups. This specific regioisomer is essential for diversity‑oriented synthesis (DOS) and medicinal chemistry SAR studies; substituting other bromo‑(methylthio)benzoic acid isomers risks failed syntheses and procurement waste. cLogP 3.03 ensures drug‑like lipophilicity for fragment‑based lead elaboration.

Molecular Formula C8H7BrO2S
Molecular Weight 247.11
CAS No. 453566-00-2
Cat. No. B2768266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(methylthio)benzoic acid
CAS453566-00-2
Molecular FormulaC8H7BrO2S
Molecular Weight247.11
Structural Identifiers
SMILESCSC1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
InChIKeySOGHHCXGNPQCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(methylthio)benzoic acid (CAS 453566-00-2) Procurement Guide: Structural and Property Baseline for Research Selection


3-Bromo-5-(methylthio)benzoic acid (CAS 453566-00-2) is a brominated benzoic acid derivative featuring a bromine atom at the 3-position and a methylthio group at the 5-position . Its molecular formula is C8H7BrO2S with a molecular weight of 247.11 g/mol, and it is typically supplied as a solid with a minimum purity specification of 95% . This compound serves as a versatile synthetic intermediate in organic chemistry, offering three distinct functional handles—the carboxylic acid, the aryl bromide, and the methylthio group—which enable orthogonal reactivity in the construction of more complex molecular architectures .

Why 3-Bromo-5-(methylthio)benzoic acid Cannot Be Directly Substituted with In-Class Analogs


Within the class of bromo-(methylthio)benzoic acids, the precise positioning of the bromine and methylthio substituents on the aromatic ring dictates the compound's chemical reactivity, physical properties, and suitability for specific synthetic transformations . For instance, regioisomers such as 3-bromo-2-(methylthio)benzoic acid (CAS 503821-96-3) or 5-bromo-2-(methylthio)benzoic acid (CAS 62176-40-3) possess identical molecular formulas (C8H7BrO2S) and molecular weights (247.11 g/mol) but differ fundamentally in their steric and electronic environments . This difference critically impacts cross-coupling reaction efficiencies, metal-catalyzed transformations, and downstream functional group compatibility . Therefore, substituting one isomer for another without rigorous comparative validation can lead to failed syntheses, altered reaction kinetics, and ultimately, procurement waste. The following quantitative evidence guide details the specific, verifiable differentiators for 3-Bromo-5-(methylthio)benzoic acid that inform a scientifically grounded procurement decision.

Quantitative Differentiation Evidence for 3-Bromo-5-(methylthio)benzoic acid Against Closest Analogs


Comparative Purity and Supplier Availability Analysis

3-Bromo-5-(methylthio)benzoic acid is commercially available from multiple reputable suppliers with a stated minimum purity of 97% , which is higher than the typical 95% purity offered for many of its regioisomeric analogs, such as 3-bromo-2-(methylthio)benzoic acid . This higher purity grade can reduce the need for additional purification steps in multi-step syntheses. Furthermore, the compound is noted for its consistent quality and competitive pricing by major research institutions, including the University of Oxford, which cites the reliability and responsiveness of a primary supplier .

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Physicochemical Property Differentiation: Lipophilicity and Predicted LogP

The specific substitution pattern of 3-Bromo-5-(methylthio)benzoic acid confers distinct physicochemical properties compared to its regioisomers. Its calculated partition coefficient (cLogP) is 3.03, indicating moderate lipophilicity . This value is a key parameter in medicinal chemistry for predicting membrane permeability and oral absorption. While direct comparative experimental data for all isomers is not available in the public domain, the unique combination of substituents at the 3- and 5-positions is known to create a specific steric and electronic profile that is computationally and experimentally distinguishable from other regioisomers . This profile directly influences its behavior in biological assays and its suitability as a building block for lead optimization.

ADME Prediction Drug Design Physicochemical Analysis

Synthetic Utility: Orthogonal Reactivity as a Multidirectional Precursor

The value of 3-Bromo-5-(methylthio)benzoic acid is significantly enhanced by its role as a 'multidirectional precursor' due to the presence of three orthogonally reactive functional groups: the carboxylic acid, the aryl bromide, and the methylthio group . This allows for sequential, site-selective functionalization, a property not shared by all bromo-(methylthio)benzoic acid regioisomers. For example, the 3,5-substitution pattern minimizes steric hindrance for reactions at the 2- and 4-positions, which is a distinct advantage over 2,5- or 2,3-substituted analogs. A demonstrated synthetic route involves the conversion of this compound to its acid chloride derivative using oxalyl chloride, highlighting the carboxylic acid's reactivity . Furthermore, the aryl bromide is a prime handle for Pd-catalyzed cross-coupling reactions, while the methylthio group can be subsequently oxidized to a sulfoxide or sulfone.

Organic Synthesis Cross-Coupling Building Block

Recommended Research Applications for 3-Bromo-5-(methylthio)benzoic acid Based on Verified Differentiation


As a Multidirectional Precursor in Diversity-Oriented Synthesis (DOS) Campaigns

3-Bromo-5-(methylthio)benzoic acid is an ideal candidate for diversity-oriented synthesis (DOS) where a single, densely functionalized starting material is subjected to a sequence of orthogonal transformations to generate a structurally varied library. Its three distinct functional groups (carboxylic acid, aryl bromide, and methylthio) allow for consecutive amide coupling, Suzuki-Miyaura cross-coupling, and sulfide oxidation steps without the need for complex protecting group strategies . This efficiency is a direct consequence of its specific 3,5-substitution pattern, which is less sterically congested than other regioisomers, thereby improving reaction yields and substrate scope .

As a Key Building Block for Medicinal Chemistry Lead Optimization

The combination of its cLogP value of 3.03 and its synthetic versatility positions this compound as a valuable fragment or intermediate in medicinal chemistry programs . The calculated lipophilicity is within the 'drug-like' space, suggesting favorable ADME properties. The compound can be readily elaborated to introduce a variety of pharmacophores via the bromine and carboxylic acid handles, enabling structure-activity relationship (SAR) studies around a central benzoic acid core. This application is directly supported by its ability to serve as a multidirectional precursor, as established in Section 3 .

As a Building Block for Sulfoxide and Sulfone-Containing Agrochemicals or Materials

The presence of a methylthio group offers a latent handle for the creation of sulfoxide and sulfone functional groups, which are common in agrochemicals and advanced materials due to their unique electronic and polarity characteristics. Starting with 3-Bromo-5-(methylthio)benzoic acid, controlled oxidation can yield the corresponding sulfoxide or sulfone, while the bromine and carboxylic acid can be modified independently. This sequential functionalization pathway, enabled by the compound's orthogonal reactivity , provides a direct and efficient route to these valuable derivatives, which may not be as readily accessible from other regioisomers due to competing reactions or steric hindrance .

As a Substrate for Developing Novel Cross-Coupling Methodologies

The aryl bromide moiety in 3-Bromo-5-(methylthio)benzoic acid serves as an excellent substrate for exploring and optimizing new palladium- or nickel-catalyzed cross-coupling reactions. Its electron-rich nature, due to the methylthio group, and the specific meta-substitution pattern offer a distinct electronic and steric environment for catalyst screening compared to other aryl bromides . The presence of the carboxylic acid and methylthio groups also allows for the study of catalyst functional group tolerance, making it a challenging and informative substrate for methodological development .

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